4-Butoxy-4-oxobut-2-enoic acid;methoxyethene
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Overview
Description
4-Butoxy-4-oxobut-2-enoic acid is an aliphatic carboxylic acid compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . . Methoxyethene, on the other hand, is a simple alkene with a methoxy group attached to the ethene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-4-oxobut-2-enoic acid typically involves the esterification of maleic anhydride with butanol under acidic conditions. The reaction is carried out by heating maleic anhydride and butanol in the presence of a catalytic amount of sulfuric acid. The reaction mixture is then refluxed for several hours, followed by neutralization and purification to obtain the desired product .
Industrial Production Methods
Industrial production of 4-butoxy-4-oxobut-2-enoic acid follows a similar synthetic route but on a larger scale. The process involves continuous feeding of maleic anhydride and butanol into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butoxycarbonyl derivatives.
Reduction: Reduction reactions can convert the compound into butoxy alcohols.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include butoxycarbonyl derivatives, butoxy alcohols, and substituted butoxy compounds .
Scientific Research Applications
4-Butoxy-4-oxobut-2-enoic acid is widely used in scientific research, particularly in the field of proteomics. It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it is used in the synthesis of various organic compounds and as an intermediate in pharmaceutical research .
Mechanism of Action
The mechanism of action of 4-butoxy-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein activity and function. These interactions are crucial for studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxobut-2-enoic acid: Similar in structure but with a methyl group instead of a butoxy group.
4-Methoxy-4-oxo-2-butynoic acid: Contains a methoxy group and a triple bond instead of a butoxy group and a double bond.
Uniqueness
4-Butoxy-4-oxobut-2-enoic acid is unique due to its butoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in proteomics research and as an intermediate in organic synthesis .
Properties
IUPAC Name |
4-butoxy-4-oxobut-2-enoic acid;methoxyethene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4.C3H6O/c1-2-3-6-12-8(11)5-4-7(9)10;1-3-4-2/h4-5H,2-3,6H2,1H3,(H,9,10);3H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMKVFQYONGBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)O.COC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969823 |
Source
|
Record name | 4-Butoxy-4-oxobut-2-enoic acid--methoxyethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54578-91-5 |
Source
|
Record name | 4-Butoxy-4-oxobut-2-enoic acid--methoxyethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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